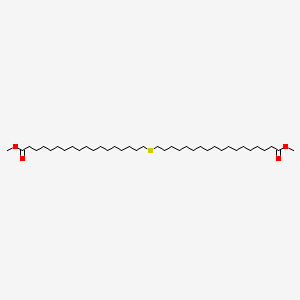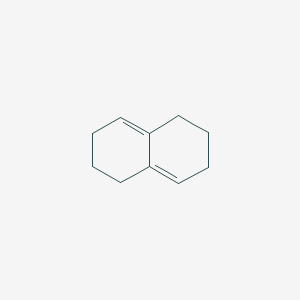
1,1,1-Trifluoro-2-methylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-methylpentan-3-one is a chemical compound with the molecular formula C6H9F3O. It is a colorless liquid known for its strong odor and is soluble in many organic solvents such as alcohols, ethers, and ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-methylpentan-3-one can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of trifluoroacetyl chloride and a suitable alkylating agent. The reaction is carried out in an organic solvent, and the product is isolated through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-2-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-2-methylpentan-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- Dodecafluoro-2-methylpentan-3-one
Uniqueness
1,1,1-Trifluoro-2-methylpentan-3-one is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability .
Properties
CAS No. |
56734-78-2 |
|---|---|
Molecular Formula |
C6H9F3O |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-methylpentan-3-one |
InChI |
InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
JPMBOWWQNJWILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
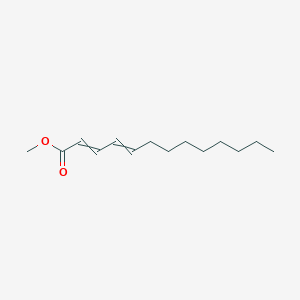
methanide](/img/structure/B14640717.png)
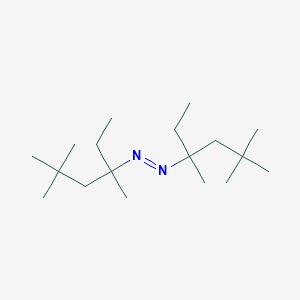


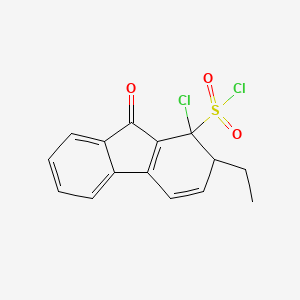

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
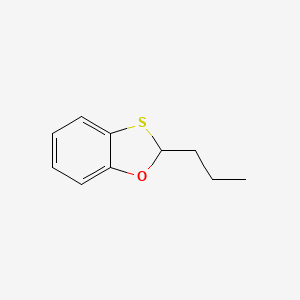
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
